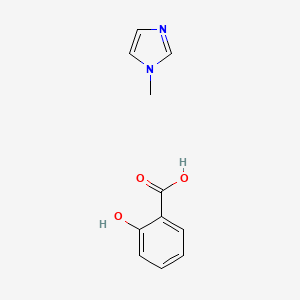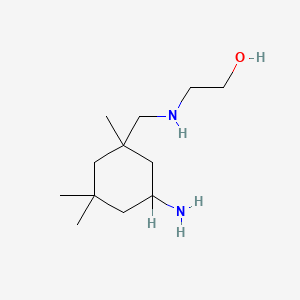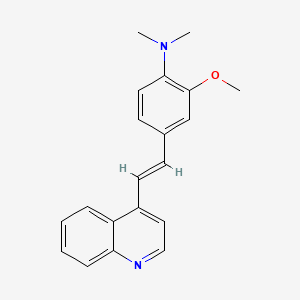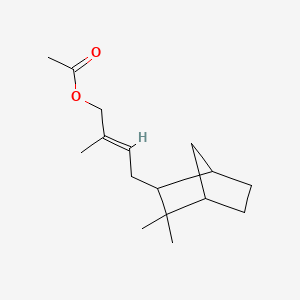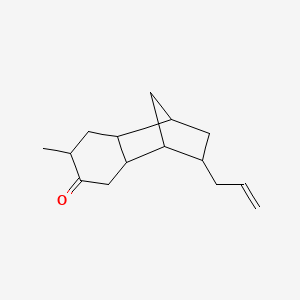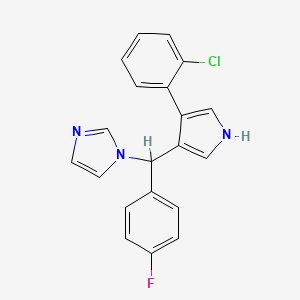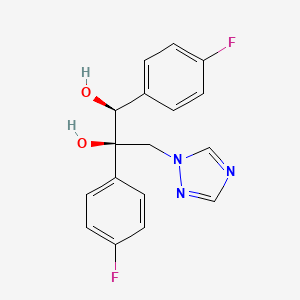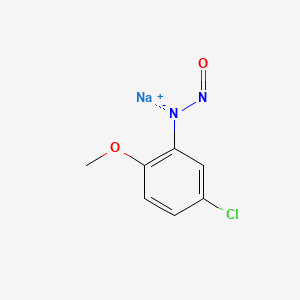
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide is a chemical compound with the molecular formula C7H7ClN2O2Na and a molecular weight of 208.58 g/mol
Métodos De Preparación
The synthesis of Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methoxyaniline with nitrous acid in the presence of sodium hydroxide. The reaction conditions include maintaining a low temperature to ensure the stability of the nitroso group. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to optimize yield and purity.
Análisis De Reacciones Químicas
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activities.
Comparación Con Compuestos Similares
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide can be compared with similar compounds such as:
- 5-chloro-2-methoxyphenyl isocyanate
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- N-(5-chloro-2-methoxyphenyl)benzenesulfonamide These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its nitroso group, which imparts distinct chemical reactivity and biological properties.
Propiedades
Número CAS |
85631-92-1 |
|---|---|
Fórmula molecular |
C7H6ClN2NaO2 |
Peso molecular |
208.58 g/mol |
Nombre IUPAC |
sodium;(5-chloro-2-methoxyphenyl)-nitrosoazanide |
InChI |
InChI=1S/C7H7ClN2O2.Na/c1-12-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1 |
Clave InChI |
DVOYCPJKYTWBFN-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)[N-]N=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


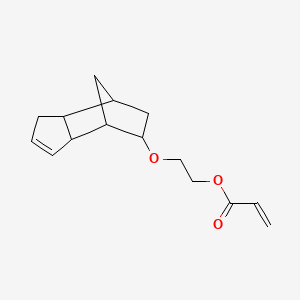
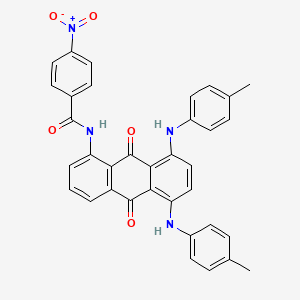

![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
